molecular formula C8H13NO2S2 B2729811 5-Tert-butylthiophene-2-sulfonamide CAS No. 142294-56-2

5-Tert-butylthiophene-2-sulfonamide

Cat. No.: B2729811
CAS No.: 142294-56-2
M. Wt: 219.32
InChI Key: BVMUUMYMJQJIGU-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C8H13NO2S2 and its molecular weight is 219.32. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence Studies

5-Tert-butylthiophene-2-sulfonamide derivatives have been explored for their potential in chemiluminescence. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related structurally to this compound, have shown base-induced chemiluminescence. Such compounds, upon oxidation and subsequent decomposition, emit light, indicating their utility in chemiluminescent probes and materials (N. Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin, & M. Matsumoto, 2010).

Organic Synthesis

The reactivity and functionalization of this compound through metalation have been explored. Metalation with n-butyllithium allows for competitive reactions at specific positions of the thiophene ring, demonstrating its utility in the synthesis of various thiophene-2-sulfonamide derivatives. This characteristic makes it valuable for the preparation of compounds with potential biological activity or as intermediates in organic synthesis (S. Graham & T. Scholz, 1991).

Catalytic Applications

Research into oxidative desulfurization (ODS) has highlighted the utility of this compound derivatives in removing sulfur from diesel fuels. These studies focus on the role of various catalysts in the ODS process, shedding light on the electronic and structural requirements for efficient sulfur removal. Such research has implications for environmental chemistry and the development of cleaner fuel technologies (A. Chica, A. Corma, & M. Domine, 2006).

Material Science

In the field of materials science, this compound derivatives have been investigated for their potential in synthesizing conductive materials. For instance, thiophene sulfonamide derivatives have been synthesized and evaluated for their electronic properties, including their ability to inhibit urease, a property that could have biomedical applications. The electronic effects of different substituents on these derivatives have been found to significantly affect their overall activity and properties, indicating their potential use in electronic materials and devices (Mnaza Noreen et al., 2017).

Properties

IUPAC Name

5-tert-butylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMUUMYMJQJIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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